7-Azachromone
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Overview
Description
7-Azachromone is a heterocyclic compound that belongs to the class of azachromones, which are nitrogen-containing analogs of chromones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azachromone typically involves the NaH-mediated condensation of isomeric 2(4)-acetyl-3-hydroxypyridines with ethyl formate. Other methods include intramolecular heterocyclization, deprotection–cyclization, spirocyclization, cyclization–aromatization, Ullman-type O-arylation, and C–H activation of pyridine N-oxides .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Azachromone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of azachromanols to azachromanones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is employed for the reduction of the pyranone ring.
Major Products:
Oxidation: Azachromanones
Reduction: Azachromanols, 3,4-dihydro-2H-pyrano[3,2-b]pyridines, and -[2,3-c]pyridines.
Scientific Research Applications
7-Azachromone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Azachromone involves its interaction with various molecular targets and pathways. The nitrogen atom in the chromone core can influence the electronic properties of the compound, making it a potential modulator of biological activities. Specific molecular targets and pathways are still under investigation, but the compound’s ability to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5) has been reported .
Comparison with Similar Compounds
- 5-Azachromone
- 6-Azachromone
- 8-Azachromone
Comparison: 7-Azachromone is unique due to the position of the nitrogen atom in the chromone core. This positioning can significantly affect the compound’s physicochemical properties and biological activities. For example, 8-Azachromone has been studied as an anticancer and antiviral agent, while this compound’s potential as a positive allosteric modulator of mGlu5 sets it apart .
Properties
IUPAC Name |
pyrano[2,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-2-4-11-8-5-9-3-1-6(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAQHMUXYWRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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